3-Piperidin-3-ylpropan-1-ol

Übersicht

Beschreibung

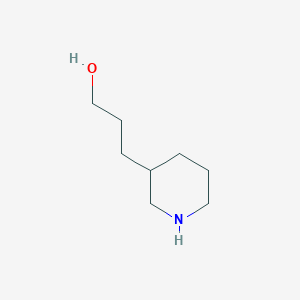

3-Piperidin-3-ylpropan-1-ol is a chemical compound with the molecular formula C8H17NO It is a piperidine derivative, characterized by a piperidine ring attached to a propanol chain

Wirkmechanismus

- By competitively antagonizing acetylcholine at these receptors, biperiden restores the balance in cholinergic signaling .

- By blocking cholinergic transmission, biperiden helps alleviate symptoms associated with parkinsonism and extrapyramidal side effects of neuroleptic drugs .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-3-ylpropan-1-ol typically involves the reaction of piperidine with propanal in the presence of a reducing agent. One common method is the reductive amination of piperidine with propanal using sodium borohydride as the reducing agent. The reaction is carried out in an alcohol solvent, such as methanol, under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation step, and the reaction conditions are optimized for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Secondary amines.

Substitution: Ethers or esters.

Wissenschaftliche Forschungsanwendungen

3-Piperidin-3-ylpropan-1-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

- 3-Piperidin-2-ylpropan-1-ol

- 2-Piperidin-3-ylpropan-2-ol

- 1-Piperidin-4-ylpropan-1-ol

Comparison: 3-Piperidin-3-ylpropan-1-ol is unique due to the position of the hydroxyl group on the propanol chain, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

Overview

3-Piperidin-3-ylpropan-1-ol, with the molecular formula CHNO, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperidine ring linked to a propanol chain, making it a versatile building block in organic synthesis and medicinal chemistry. Its exploration in biological contexts focuses on its role as a ligand in receptor binding studies and its potential therapeutic applications, particularly in neurological disorders.

The biological activity of this compound is primarily associated with its interaction with cholinergic receptors. It has been noted for its ability to act as a competitive antagonist at acetylcholine receptors, which plays a crucial role in modulating cholinergic signaling pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases and conditions characterized by dysregulated cholinergic transmission, such as Alzheimer's disease and Parkinson's disease .

Pharmacological Properties

Research indicates that this compound may possess significant pharmacological properties:

- Acetylcholinesterase Inhibition : Compounds structurally related to this compound have shown promising acetylcholinesterase (AChE) inhibitory activity. For instance, certain analogs exhibit sub-micromolar IC values, suggesting that modifications to the piperidine structure can enhance this activity .

- Neuroprotective Effects : The compound's ability to modulate cholinergic activity positions it as a candidate for neuroprotective strategies against cognitive decline associated with Alzheimer's disease. Studies have demonstrated that derivatives can improve cognitive function in animal models by enhancing cholinergic signaling .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Structure–Activity Relationship (SAR) Studies : Research into the SAR of piperidine derivatives has revealed that the presence of specific functional groups significantly influences their inhibitory potency against AChE and butyrylcholinesterase (BuChE). For example, modifications that increase lipophilicity tend to enhance AChE inhibition, making these compounds valuable in drug design .

- Therapeutic Potential in Alzheimer's Disease : A study highlighted the dual inhibition of AChE and BuChE by certain derivatives, with IC values indicating strong potential for treating Alzheimer's disease. The most potent compound demonstrated an IC of 0.096 µM against AChE, suggesting that similar structural motifs in this compound could yield effective therapeutic agents .

Data Table: Biological Activity Summary

| Compound Name | Target Enzyme | IC Value (µM) | Biological Activity Description |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | TBD | Potential AChE inhibitor; further studies needed |

| Piperidine Derivative A | Acetylcholinesterase (AChE) | 0.096 | Potent inhibitor; promising for Alzheimer's treatment |

| Piperidine Derivative B | Butyrylcholinesterase (BuChE) | 0.74 | Effective BuChE inhibitor; enhances cognitive function |

Eigenschaften

IUPAC Name |

3-piperidin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCGEJVYCWSXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405717 | |

| Record name | 3-piperidin-3-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25175-58-0 | |

| Record name | 3-piperidin-3-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.